Product packaging for Methyl 3-(2-amino-4-chlorophenoxy)benzoate(Cat. No.:CAS No. 943619-98-5)

Methyl 3-(2-amino-4-chlorophenoxy)benzoate

Cat. No.: B3170468
CAS No.: 943619-98-5
M. Wt: 277.7 g/mol
InChI Key: UYMAFUQXZFHUMW-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Reactivity Studies

The synthesis of phenoxybenzoate derivatives draws upon a rich portfolio of modern organic reactions. The construction of the key diaryl ether bond is a focal point of these synthetic endeavors. Historically, the Ullmann condensation has been a primary method for forming such linkages, typically requiring high temperatures and copper-based reagents. wikipedia.orgorganic-chemistry.org More contemporary approaches, such as the Buchwald-Hartwig amination and related cross-coupling reactions, offer milder conditions and broader substrate scope, utilizing palladium or copper catalysts. wikipedia.orglibretexts.orgsynthesisspotlight.comyoutube.com These reactions are central to modern synthetic strategies, enabling the efficient assembly of complex aryl ethers. mdpi.comresearchgate.net

Reactivity studies of phenoxybenzoates are often centered on the influence of substituents on the electronic properties and, consequently, the chemical behavior of the molecule. The presence of electron-donating or electron-withdrawing groups on either aromatic ring can significantly alter the reactivity of the scaffold, influencing reaction rates and regioselectivity in subsequent transformations. nih.govfigshare.comlumenlearning.comlibretexts.org

Theoretical Significance of the Aryl Ether and Ester Linkages in Complex Molecules

The ester linkage introduces a planar, polar functional group that can participate in hydrogen bonding and other non-covalent interactions. The carbonyl group of the ester acts as a hydrogen bond acceptor, a property that is crucial in molecular recognition and binding events. The interplay between the aryl ether and ester linkages creates a unique electronic and steric environment that is a subject of ongoing theoretical and experimental investigation.

Research Aims and Scope for Methyl 3-(2-amino-4-chlorophenoxy)benzoate

Specific research into this compound is primarily focused on its potential as a versatile building block in the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science. asianpubs.orgmdpi.comenamine.net The strategic placement of the amino, chloro, and methyl ester groups provides multiple points for further chemical modification.

The primary research aims for this compound can be summarized as follows:

Synthetic Methodology Development: Exploring efficient and scalable synthetic routes to access this and related substituted phenoxybenzoates. This includes the optimization of cross-coupling reactions to form the diaryl ether linkage.

Structural and Spectroscopic Analysis: Characterizing the precise three-dimensional structure and spectroscopic properties of the molecule to understand its conformational preferences and electronic distribution.

Exploration as a Synthetic Intermediate: Utilizing this compound as a precursor for the synthesis of novel heterocyclic compounds, polymers, and potential bioactive agents. The amino group, for instance, serves as a handle for the construction of various nitrogen-containing heterocycles. nih.govnih.govnih.gov

The scope of research is currently centered within the realm of synthetic organic chemistry, with a forward-looking perspective towards its application in the development of functional molecules.

Detailed Research Findings

While specific, in-depth research publications solely focused on this compound are limited, its chemical properties and likely synthetic routes can be inferred from the broader knowledge of phenoxybenzoate chemistry.

A plausible synthetic approach to this compound would involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. For instance, an Ullmann-type condensation could be employed by reacting methyl 3-hydroxybenzoate with 2,5-dichloroaniline (B50420) in the presence of a copper catalyst and a base. Alternatively, a Buchwald-Hartwig C-O coupling reaction could be envisioned between methyl 3-bromobenzoate and 2-amino-4-chlorophenol (B47367).

Table 1: Plausible Synthetic Routes for this compound

Reaction Type Reactant 1 Reactant 2 Catalyst/Reagents
Ullmann Condensation Methyl 3-hydroxybenzoate 1-amino-2,5-dichlorobenzene CuI, Base (e.g., K2CO3)
Buchwald-Hartwig Coupling Methyl 3-bromobenzoate 2-amino-4-chlorophenol Pd catalyst, Ligand, Base

The electronic properties of this compound are influenced by the interplay of its substituents. The amino group (-NH2) is a strong electron-donating group, increasing the electron density on the phenoxy ring, particularly at the ortho and para positions. The chlorine atom (-Cl) is an electron-withdrawing group via induction but can donate electron density through resonance. The methyl ester (-COOCH3) is an electron-withdrawing group on the benzoate (B1203000) ring. This complex electronic profile makes the molecule an interesting subject for reactivity and further functionalization studies.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Key Features
¹H NMR Aromatic protons in the range of 6.5-8.0 ppm, a singlet for the methyl ester protons around 3.9 ppm, and a broad singlet for the amino protons.
¹³C NMR Carbonyl carbon of the ester around 165 ppm, aromatic carbons in the range of 110-160 ppm.
IR Spectroscopy C=O stretch of the ester around 1720 cm⁻¹, N-H stretches of the amine around 3300-3500 cm⁻¹, and C-O-C stretch of the ether around 1240 cm⁻¹.

| Mass Spectrometry | Molecular ion peak (M+) at m/z corresponding to the molecular weight of the compound (C14H12ClNO3). |

Note: The data in this table is predicted based on the chemical structure and typical values for similar compounds and has not been experimentally verified in publicly available literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClNO3 B3170468 Methyl 3-(2-amino-4-chlorophenoxy)benzoate CAS No. 943619-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-amino-4-chlorophenoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-14(17)9-3-2-4-11(7-9)19-13-6-5-10(15)8-12(13)16/h2-8H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMAFUQXZFHUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 2 Amino 4 Chlorophenoxy Benzoate

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of Methyl 3-(2-amino-4-chlorophenoxy)benzoate identifies the primary chemical bonds to be disconnected in order to reveal potential starting materials. The key disconnections are the ester group and the diaryl ether C-O bond.

Ester Disconnection: The methyl ester can be disconnected to reveal its constituent parts: 3-(2-amino-4-chlorophenoxy)benzoic acid and methanol (B129727). This suggests that esterification could be the final step in the synthesis.

Ether Disconnection: The central diaryl ether linkage is the most significant disconnection. This C-O bond can be broken in two ways, leading to two primary synthetic strategies:

Route A: Disconnection leads to Methyl 3-hydroxybenzoate and a substituted chlorobenzene, such as 1-bromo-4-chloro-2-nitrobenzene or a similar reactive aryl halide. In this route, the amine functionality is masked as a nitro group, which is a common and effective strategy in organic synthesis. The nitro group can be reduced to the target amine in a later step.

Route B: An alternative disconnection points to 2-amino-4-chlorophenol (B47367) and a substituted methyl benzoate (B1203000), such as Methyl 3-bromobenzoate . This approach involves coupling the two key fragments directly.

Amine Functionalization: The amino group on the chlorophenol ring is often retrosynthetically traced back to a nitro group (-NO₂). The reduction of a nitro-aromatic compound is a reliable and high-yielding transformation. This leads to precursors like 4-chloro-2-nitrophenol , which is a common starting material for the synthesis of 2-amino-4-chlorophenol. guidechem.com

This analysis suggests that the synthesis will likely involve a C-O cross-coupling reaction to form the diaryl ether, an esterification step, and a nitro group reduction. The sequence of these steps defines the specific forward synthetic pathway.

Development and Optimization of Forward Synthesis Pathways

Based on the retrosynthetic analysis, several forward pathways can be devised. The optimization of these routes centers on improving reaction yields, simplifying procedures, and employing milder conditions, primarily for the crucial C-O bond formation step.

The formation of the diaryl ether bond is the cornerstone of the synthesis. Two major named reactions are employed for this purpose: the Ullmann condensation and the Buchwald-Hartwig cross-coupling. rsc.org

The Ullmann Reaction is a classic method that involves the coupling of an aryl halide with a phenol (B47542) (or alcohol/thiol) using a copper catalyst. organic-chemistry.org Traditionally, this reaction required stoichiometric amounts of copper and harsh conditions, such as high temperatures (125–220 °C). nih.gov Modern variations have been developed that use catalytic amounts of copper, often with ligands, allowing for milder reaction conditions. organic-chemistry.org For the synthesis of the target molecule, an Ullmann-type reaction could involve coupling Methyl 3-bromobenzoate with 2-amino-4-chlorophenol or Methyl 3-hydroxybenzoate with an appropriate halo-nitro-chlorobenzene derivative.

The Buchwald-Hartwig Cross-Coupling represents a more modern and often milder alternative. This palladium-catalyzed reaction couples aryl halides or triflates with alcohols, phenols, or amines. organic-chemistry.orgwikipedia.org The reaction's scope has been significantly expanded through the development of various generations of highly effective phosphine (B1218219) ligands. nih.govwikipedia.org This method is particularly valuable for synthesizing diaryl ethers under conditions that tolerate a wide range of functional groups. rsc.orgorganic-chemistry.org The use of bulky biarylphosphine ligands has enabled some C-O couplings to occur at temperatures as low as room temperature. nih.gov

Table 1: Comparison of C-O Bond Formation Strategies
MethodCatalyst SystemTypical ConditionsAdvantagesDisadvantages
Ullmann CondensationCopper (Cu) or Copper(I) salts (e.g., CuI)High temperatures (often >150°C), polar solvents (e.g., DMF, pyridine)Cost-effective catalyst, effective for electron-deficient aryl halidesHarsh conditions, often requires stoichiometric copper, potential for side reactions. nih.gov
Buchwald-Hartwig CouplingPalladium (Pd) complexes (e.g., Pd(OAc)₂) with phosphine ligandsMilder temperatures (RT to 100°C), requires a base (e.g., K₂CO₃, Cs₂CO₃)Mild conditions, high functional group tolerance, broad substrate scope, catalytic metal usage. organic-chemistry.orgwikipedia.orgExpensive catalyst and ligands, sensitivity to air and moisture in some systems.

The remaining key transformations are the formation of the methyl ester and the introduction of the amine group.

Esterification: The carboxylic acid group of the benzoic acid moiety can be converted to a methyl ester via several standard methods. A common approach is Fischer esterification , which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) under reflux. acs.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with methanol to form the ester, often at cooler temperatures. chemicalbook.com This esterification can be performed on a precursor like 3-hydroxybenzoic acid before the C-O coupling step chemcess.com or on the final 3-(2-amino-4-chlorophenoxy)benzoic acid intermediate.

Amine Functionalization: The amino group is most commonly installed via the reduction of a preceding nitro group. This strategy is advantageous because nitration reactions are typically efficient, and the nitro group is a robust functional group that withstands many reaction conditions used for other transformations. The reduction of the nitro group is the final step in many synthetic sequences. A variety of methods are available for this transformation:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) with a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. chemicalbook.com It is a very clean method, as the only byproduct is water.

Metal-Acid Reduction: A classic method involves the use of a metal, such as iron mdpi.com, tin, or zinc, in an acidic medium (e.g., acetic acid or hydrochloric acid). prepchem.com For example, powdered iron in acetic acid is an effective system for reducing nitroarenes. mdpi.com

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like ferric chloride and activated carbon, hydrazine hydrate can serve as a reducing agent. google.com

Table 2: Common Methods for Nitro Group Reduction
ReagentsTypical ConditionsByproductsNotes
H₂, Pd/C (or Raney Ni)Methanol or Ethanol solvent, room temperature, H₂ pressure. chemicalbook.comWaterHigh atom economy, clean reaction, but requires specialized hydrogenation equipment.
Fe, Acetic AcidHeated suspension in acetic acid. mdpi.comIron oxides/saltsInexpensive and effective, but generates significant metal waste.
Na₂S₂O₄ (Sodium Dithionite)Aqueous or alcoholic solution. guidechem.comSulfate/sulfite saltsMild conditions, useful in laboratory settings.
Hydrazine Hydrate, FeCl₃/CInert solvent, heated. google.comNitrogen gas, WaterAvoids strong acids, but hydrazine is toxic. The catalyst can often be recycled. google.com

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability. The design of synthetic routes for compounds like this compound increasingly incorporates the principles of green chemistry to minimize environmental impact.

A major focus of green chemistry is the use of catalysts to replace stoichiometric reagents, thereby reducing waste.

The evolution from the classic Ullmann reaction (stoichiometric copper) to catalytic Buchwald-Hartwig (catalytic palladium) or modern Ullmann reactions (catalytic copper) is a prime example. nih.govorganic-chemistry.org These catalytic systems drastically reduce the amount of heavy metal waste generated.

The development of recyclable catalysts is another key advancement. For instance, a patented method for synthesizing a related compound, 2-chloro-4-aminophenol, uses a catalyst of activated carbon and ferric chloride with hydrazine hydrate, which can be recycled and reused multiple times, reducing waste and cost. google.com

Microwave-assisted synthesis, often combined with catalysis, can significantly reduce reaction times from hours to minutes, thereby saving energy. nih.gov

Solvent Selection: The choice of solvent is critical from a green chemistry perspective. Traditional organic solvents are often volatile, flammable, and toxic. Research efforts focus on replacing them with greener alternatives. For instance, some Ullmann-type C-N bond formations have been successfully performed in water, which is an ideal green solvent. nih.gov While many cross-coupling reactions still rely on solvents like DMF or toluene, the development of catalysts that are active in more benign solvents like alcohols or even water is an active area of research.

Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating how much of the starting materials' mass is incorporated into the final product.

Catalytic hydrogenation for nitro group reduction exhibits excellent atom economy, as the only byproduct is water. In contrast, metal-acid reductions generate large quantities of metal salt waste, leading to poor atom economy. mdpi.comprepchem.com

By carefully selecting catalytic systems, opting for safer solvents, and designing routes with high atom economy, the synthesis of this compound can be made more efficient and environmentally responsible.

Waste Reduction and By-product Minimization Strategies

In the synthesis of complex organic molecules like this compound, strategies for waste reduction and by-product minimization are critical for developing sustainable and cost-effective processes. The primary reaction for forming the diaryl ether linkage is typically a nucleophilic aromatic substitution (SNAr) or an Ullmann condensation. wikipedia.orgsemanticscholar.org These reactions can generate significant waste streams, including solvents, excess reagents, and unwanted by-products.

One key strategy is the optimization of reaction conditions to improve atom economy. This involves the careful selection of reagents and catalysts to ensure high conversion rates and selectivity, thereby minimizing the formation of side products. For instance, in an Ullmann-type coupling, the choice of copper catalyst and ligand can significantly impact the reaction's efficiency and reduce the formation of homocoupled by-products. nih.gov The use of more environmentally benign solvents, or even solvent-free conditions where feasible, can drastically reduce solvent waste. researchgate.net

Another important aspect is the recovery and reuse of materials. Solvents can often be recovered through distillation and reused in subsequent batches. researchgate.net Catalysts, particularly expensive transition metals like copper or palladium, can be immobilized on solid supports, allowing for easier separation from the reaction mixture and reuse over multiple cycles. mdpi.com For example, copper nanoparticles supported on materials like reduced graphene oxide (rGO) have shown high catalytic activity and reusability in Ullmann etherification reactions. mdpi.com

Minimizing by-products can also be achieved by altering the synthetic route. For example, instead of a direct coupling of two aryl halides, a route involving the reaction of a phenol with an activated aryl halide under basic conditions (an SNAr reaction) can be more selective and produce fewer by-products. acs.org The workup procedure also plays a role; a simplified process that avoids extensive chromatographic purification can reduce solvent usage and waste generation. acs.org

Table 1: Comparison of Waste Reduction Strategies in Diaryl Ether Synthesis

StrategyTraditional Method (e.g., Classical Ullmann)Improved MethodWaste Reduction Benefit
Catalyst Stoichiometric copper powder wikipedia.orgCatalytic amount of a soluble copper salt with a ligand nih.gov or a reusable solid-supported catalyst mdpi.comReduces heavy metal waste and allows for catalyst recycling.
Solvent High-boiling polar solvents (e.g., DMF, NMP) wikipedia.orgGreener solvents (e.g., DMSO, or solvent-free conditions) researchgate.netacs.orgReduces the volume of toxic and high-boiling solvent waste.
By-products Formation of homocoupled products and other side reactions. nih.govHigher selectivity through optimized conditions and catalyst choice. nih.govSimplifies purification and reduces the amount of chemical waste.
Workup Complex workup often requiring extensive chromatography.Simple filtration and washing. acs.orgMinimizes solvent usage during product isolation.

Application of Advanced Synthetic Techniques

The synthesis of this compound can be significantly enhanced by the application of advanced synthetic techniques. These methods offer advantages in terms of reaction speed, scalability, and the ability to perform reactions under milder and more controlled conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of diaryl ethers. acs.orgnih.gov Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govnih.gov

In the context of synthesizing this compound, microwave irradiation can be applied to either an SNAr or an Ullmann-type coupling reaction. For example, the reaction of methyl 3-hydroxybenzoate with a suitable 2,4-dichloro-1-nitrobenzene derivative, followed by reduction of the nitro group, could be significantly accelerated. More directly, a microwave-assisted Ullmann coupling between methyl 3-iodobenzoate (B1234465) and 2-amino-4-chlorophenol could be envisioned. nih.gov The use of microwave heating can also enable reactions to be carried out with less reactive starting materials or under catalyst-free conditions in some cases. acs.orgscilit.com

Table 2: Representative Conditions for Microwave-Assisted Diaryl Ether Synthesis

ReactantsCatalyst/BaseSolventTemperature (°C)Time (min)Yield (%)Reference
2-Fluorobenzonitrile and various phenolsK2CO3DMSONot specified1085-98 acs.org
1-Chloro-4-nitrobenzene and phenolatesNoneNot specifiedNot specifiedNot specifiedHigh acs.org
Acyclic U-4CR products (intramolecular)CuI / DMG·HCl / Cs2CO3Not specified1503064-100 researchgate.net
Substituted benzaldehyde (B42025) and acetophenoneNaOHPEG-400Not specifiedNot specifiedHigh tsijournals.comtsijournals.com

This table presents data for the synthesis of various diaryl ethers and related compounds to illustrate the general conditions and outcomes of microwave-assisted synthesis.

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients. rsc.org These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous reagents, and straightforward scalability. rsc.orgacs.org

For the synthesis of this compound, a multi-step flow process can be designed. For example, a flow reactor could be used for the nucleophilic aromatic substitution reaction to form the diaryl ether linkage, followed by an in-line reduction of a nitro group to the desired amine. researchgate.net The ability to operate at elevated temperatures and pressures in a flow system can significantly accelerate reaction rates. acs.org High-throughput experimentation in flow can also be used to rapidly optimize reaction conditions such as temperature, pressure, and residence time. nih.govnih.gov

A potential flow synthesis could involve pumping a solution of the starting materials (e.g., a substituted phenol and an activated aryl halide) along with a base through a heated packed-bed reactor containing a solid-supported catalyst. acs.org The output stream would then pass through a subsequent reactor for the next synthetic step, such as a hydrogenation reaction in a packed-bed reactor with a palladium catalyst to reduce a nitro group. rsc.org This "telescoped" approach avoids the isolation of intermediates, saving time and resources. rsc.org

Table 3: Advantages of Flow Chemistry in Aromatic Amine and Diaryl Ether Synthesis

FeatureAdvantageRelevance to Synthesis
Enhanced Heat & Mass Transfer Precise temperature control and efficient mixing. rsc.orgImproved selectivity and yield in exothermic reactions like nitrations or SNAr.
Scalability Production can be increased by running the system for longer periods. rsc.orgFacilitates the production of larger quantities of the target compound for further studies.
Safety Small reaction volumes at any given time reduce the risks associated with hazardous reagents or exothermic reactions. rsc.orgSafer handling of potentially hazardous intermediates.
Automation & Optimization Allows for rapid screening of reaction conditions and automated synthesis. nih.govnih.govEfficient optimization of the synthesis of this compound.

Visible-light photoredox catalysis has emerged as a powerful and mild method for forging a variety of chemical bonds, including C-O and C-N bonds, under ambient temperature conditions. researchgate.netbeilstein-journals.org This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. mdpi.com

The synthesis of this compound could potentially be achieved through a photoredox-catalyzed C-O bond formation. For instance, a reaction between a suitable boronic acid and a phenol derivative can be promoted by a photoredox catalyst. rsc.org Alternatively, the amino group could be introduced via a photoredox-catalyzed amination of an appropriate aryl precursor. organic-chemistry.orgnih.gov This methodology is known for its exceptional functional group tolerance, which is advantageous when dealing with multifunctional molecules like the target compound. researchgate.net

A plausible photoredox-catalyzed route could involve the coupling of methyl 3-boronic acid benzoate with 2-amino-4-chlorophenol using a suitable photocatalyst, such as an iridium or ruthenium complex, under visible light irradiation. nih.govorganic-chemistry.org The mild conditions of photoredox catalysis could help to avoid side reactions that might occur at the higher temperatures required for traditional coupling methods.

Table 4: Key Features of Photoredox Catalysis in Aryl Functionalization

FeatureDescriptionPotential Application in Synthesis
Mild Reaction Conditions Reactions are often carried out at room temperature using visible light. researchgate.netPreservation of sensitive functional groups on the this compound scaffold.
High Functional Group Tolerance A wide range of functional groups are compatible with the reaction conditions. researchgate.netAllows for late-stage functionalization and the use of complex starting materials.
Generation of Reactive Intermediates Formation of radical ions and radicals via single-electron transfer. mdpi.comEnables novel bond formations that are challenging with traditional methods.
Sustainable Energy Source Utilizes visible light as a renewable energy source. researchgate.netContributes to the development of greener synthetic processes.

Reactivity and Reaction Mechanisms of Methyl 3 2 Amino 4 Chlorophenoxy Benzoate

Mechanistic Investigations of Intramolecular and Intermolecular Chemical Transformations

The reactivity of Methyl 3-(2-amino-4-chlorophenoxy)benzoate is multifaceted, with each functional group exhibiting characteristic chemical transformations.

The methyl ester group in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis of benzoate (B1203000) esters typically follows a second-order kinetic model, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The reaction proceeds via a nucleophilic acyl substitution mechanism (BAC2), where the hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. nih.gov Subsequent elimination of the methoxide (B1231860) ion yields a carboxylate salt. The rate of this hydrolysis is influenced by both electronic and steric factors. Electron-withdrawing groups on the benzoate ring generally increase the electrophilicity of the carbonyl carbon, promoting the nucleophilic attack and accelerating hydrolysis. chemrxiv.org Conversely, electron-donating groups can slow the reaction. chemrxiv.org In a study of various substituted benzoates, it was found that the nature of the substituent para to the ester group has a notable effect on the rate of hydrolysis in high-temperature water. psu.edu

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. nih.gov This is followed by the formation of a tetrahedral intermediate and subsequent elimination of methanol (B129727) to yield the carboxylic acid. The rate of acid-catalyzed hydrolysis of substituted isobutyl benzoates has been shown to be largely independent of the substituent on the aromatic ring. nih.gov

Transesterification, the conversion of one ester to another, can also occur under either acidic or basic conditions. This reaction involves the substitution of the methoxy (B1213986) group with another alkoxy group. The equilibrium of this reaction is often driven by using a large excess of the replacing alcohol.

Table 1: Factors Influencing Ester Hydrolysis of Benzoate Derivatives
FactorInfluence on Hydrolysis RateMechanistic Rationale
Electron-withdrawing groups IncreaseEnhance electrophilicity of the carbonyl carbon. chemrxiv.org
Electron-donating groups DecreaseReduce electrophilicity of the carbonyl carbon. chemrxiv.org
Steric hindrance DecreaseHinder the approach of the nucleophile to the carbonyl carbon. nih.gov
Basic conditions IncreaseHydroxide is a strong nucleophile.
Acidic conditions IncreaseProtonation activates the carbonyl group. nih.gov

The two phenyl rings of this compound have different susceptibilities to electrophilic and nucleophilic aromatic substitution due to the nature of their substituents.

Electrophilic Aromatic Substitution (EAS): The aminophenoxy-substituted ring is highly activated towards electrophilic attack due to the strong electron-donating nature of the amino (-NH₂) and phenoxy (-OAr) groups. These groups are ortho-, para-directing. libretexts.org Therefore, electrophiles will preferentially attack the positions ortho and para to these activating groups. However, the presence of the chloro group, which is deactivating but ortho-, para-directing, and the steric hindrance from the bulky phenoxy group will influence the regioselectivity of the substitution. Friedel-Crafts acylation and alkylation are classic examples of EAS reactions. nih.govwum.edu.pl It is important to note that under strongly acidic conditions, the amino group can be protonated to form an ammonium (B1175870) group (-NH₃⁺), which is a strongly deactivating and meta-directing group. libretexts.org

The benzoate-substituted ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the methoxycarbonyl group (-COOCH₃), which is a meta-director. youtube.com Therefore, electrophilic substitution on this ring will be slower and will occur at the positions meta to the ester group.

Nucleophilic Aromatic Substitution (SNAr): The chloro-substituted phenyl ring is a potential substrate for nucleophilic aromatic substitution. For SNAr to occur, the aromatic ring must typically be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). chemistrysteps.comlibretexts.org The amino group is electron-donating, which disfavors SNAr. However, the reaction can sometimes be forced under harsh conditions of high temperature and pressure, or by using very strong nucleophiles. libretexts.org The mechanism generally involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The primary aromatic amine group is a versatile functional group that can undergo a variety of chemical transformations.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides, anhydrides, or esters to form amides. byjus.com This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine acts as the nucleophile. The reaction is often carried out in the presence of a base to neutralize the acid byproduct. byjus.com Chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions where the amino group is protonated and thus protected from acylation. nih.gov

Diazotization: Aromatic primary amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form diazonium salts. byjus.comacs.org This process is known as diazotization. The resulting diazonium salt is a valuable synthetic intermediate.

The diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. masterorganicchemistry.com These reactions provide a route to introduce functionalities that are not easily introduced by direct substitution.

Table 2: Common Transformations of the Diazonium Salt Derived from this compound
ReagentProduct Functional GroupReaction Name
CuCl-ClSandmeyer Reaction masterorganicchemistry.com
CuBr-BrSandmeyer Reaction masterorganicchemistry.com
CuCN-CNSandmeyer Reaction masterorganicchemistry.com
KI-I
H₂O, heat-OH
HBF₄, heat-FSchiemann Reaction
H₃PO₂-HDeamination masterorganicchemistry.com

The chlorine atom on the phenoxy ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an aryl halide. libretexts.orglibretexts.org This reaction is generally tolerant of a wide range of functional groups, making it a valuable tool in complex molecule synthesis. nobelprize.org The catalytic cycle typically involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the aryl halide in Suzuki coupling follows the general trend: I > Br > OTf >> Cl. libretexts.org While aryl chlorides are less reactive than bromides and iodides, suitable catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, can facilitate their coupling. sigmaaldrich.com

Characterization of Reaction Intermediates and Transition States

The direct experimental characterization of reaction intermediates and transition states for reactions involving this compound is not extensively documented in the literature. However, based on well-established reaction mechanisms for analogous compounds, the nature of these transient species can be inferred.

Ester Hydrolysis: The key intermediate in both acid- and base-catalyzed ester hydrolysis is a tetrahedral intermediate where the carbonyl carbon is sp³-hybridized. nih.gov

Electrophilic Aromatic Substitution: The intermediate in EAS is a resonance-stabilized carbocation known as a sigma complex or arenium ion . masterorganicchemistry.com

Nucleophilic Aromatic Substitution: The intermediate in SNAr is a resonance-stabilized carbanion called a Meisenheimer complex . libretexts.org

Diazotization: The formation of the diazonium salt proceeds through a series of intermediates, including an N-nitrosamine, which then tautomerizes and eliminates water. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling: The catalytic cycle involves organopalladium intermediates, such as the oxidative addition product (Ar-Pd(II)-X) and the transmetalated species (Ar-Pd(II)-R). libretexts.org

Computational studies on related systems have been instrumental in modeling the structures and energies of these intermediates and the transition states that connect them, providing valuable insights into reaction pathways and selectivity.

Elucidation of Catalyst Roles in Facilitating Transformations

Catalysts play a crucial role in many of the transformations of this compound by providing lower energy reaction pathways.

Acid and Base Catalysis: In ester hydrolysis, acids and bases act as catalysts by activating the substrate or the nucleophile, respectively, as described in section 3.1.1.

Lewis and Brønsted Acids in EAS: In Friedel-Crafts reactions, Lewis acids (e.g., AlCl₃, FeCl₃) or strong Brønsted acids are used to generate the highly reactive electrophile. nih.gov

Palladium Catalysts in Cross-Coupling: In reactions like the Suzuki-Miyaura coupling, a palladium catalyst is essential. The palladium center orchestrates the reaction by bringing the coupling partners together in its coordination sphere and facilitating the bond-forming reductive elimination step. nobelprize.orgyoutube.com The choice of ligands on the palladium catalyst is critical for tuning its reactivity, stability, and selectivity, especially when dealing with less reactive aryl chlorides. sigmaaldrich.com

Copper Salts in Sandmeyer Reactions: In Sandmeyer reactions, copper(I) salts act as catalysts, likely through a mechanism involving single-electron transfer from the copper to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas. masterorganicchemistry.com

Influence of Electronic and Steric Factors on Reaction Outcomes

The reactivity of this compound is intricately governed by the interplay of electronic and steric effects originating from its constituent functional groups. These factors dictate the molecule's behavior in various chemical transformations by influencing electron density distribution and the accessibility of reactive sites.

The core structure of this compound features two aromatic rings linked by an ether oxygen. One ring is substituted with an amino (-NH₂) group and a chlorine (-Cl) atom, while the other bears a methyl ester (-COOCH₃) group. The electronic nature of these substituents plays a pivotal role in modulating the reactivity of the aromatic rings, particularly in electrophilic aromatic substitution reactions.

Electronic Effects of Substituents:

The electronic influence of a substituent is a combination of its inductive and resonance (or mesomeric) effects. researchgate.net The inductive effect is transmitted through sigma (σ) bonds, while the resonance effect operates through the delocalization of pi (π) electrons. researchgate.net

Amino Group (-NH₂): The amino group is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the higher electronegativity of nitrogen compared to carbon. However, its strong electron-donating resonance effect (+R) by delocalizing its lone pair of electrons into the benzene (B151609) ring is dominant. This significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amino group.

Ether Linkage (-O-): Similar to the amino group, the ether oxygen has a lone pair of electrons that can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+R). This activates the ring towards electrophilic attack.

Methyl Ester Group (-COOCH₃): The methyl ester group is a deactivating group. It exhibits a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R). Both effects work in concert to significantly reduce the electron density of the attached benzene ring, making it much less susceptible to electrophilic substitution. aiinmr.comwikipedia.org

The following table summarizes the electronic effects of the key functional groups present in this compound.

Functional GroupInductive EffectResonance EffectOverall Effect on Aromatic Ring
Amino (-NH₂)-I (weak)+R (strong)Activating
Chloro (-Cl)-I (strong)+R (weak)Deactivating
Ether (-OAr)-I (weak)+R (strong)Activating
Methyl Ester (-COOCH₃)-I (strong)-R (strong)Deactivating

Steric Factors:

For instance, in reactions involving the amino-substituted ring, the positions ortho to the amino group might be sterically hindered by the adjacent ether linkage and the chlorine atom. This could favor reactions at the less hindered para position. Similarly, the reactivity of the ester-bearing ring, although already electronically deactivated, would be further influenced by the steric bulk of the phenoxy group at the meta position.

Predicted Reaction Outcomes:

Based on the interplay of these electronic and steric factors, the following reaction outcomes can be predicted for this compound:

Electrophilic Aromatic Substitution: The amino- and ether-substituted ring is significantly more activated towards electrophilic attack than the ester-substituted ring. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation are expected to occur predominantly on the 2-amino-4-chlorophenoxy moiety. The directing influence of the strongly activating amino group and the ether oxygen would favor substitution at the positions ortho and para to them. Given that the position para to the amino group is occupied by the chlorine atom, and one ortho position is blocked by the ether linkage, the remaining ortho position (C6) and the position para to the ether linkage (C5, relative to the ether as a substituent on the other ring) would be the most likely sites of electrophilic attack, with steric factors potentially favoring the less hindered position.

Reactions of the Amino Group: The primary amino group can undergo a variety of reactions typical for aromatic amines, such as diazotization followed by Sandmeyer or related reactions. The nucleophilicity of the amino group could be slightly modulated by the electronic effects of the other substituents on the ring.

Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. wikipedia.org The reaction rate would be influenced by the electronic nature of the substituent on the other ring, although this effect is transmitted through several bonds and is likely to be modest.

The following table provides a hypothetical summary of the influence of electronic and steric factors on potential reactions of this compound.

Reaction TypePredicted Major Product(s)Rationale (Electronic & Steric Effects)
NitrationSubstitution on the 2-amino-4-chlorophenoxy ringThe amino and ether groups are strongly activating (+R effect), making this ring significantly more nucleophilic than the ester-substituted ring, which is strongly deactivated (-I, -R effects). aiinmr.comwikipedia.org
Acylation of the Amino GroupN-acylationThe amino group is a nucleophile and will readily react with acylating agents.
Ester Hydrolysis3-(2-amino-4-chlorophenoxy)benzoic acidThe ester functionality is susceptible to nucleophilic attack by hydroxide or water. wikipedia.org

It is important to note that while these predictions are based on established chemical principles, the actual reaction outcomes may be influenced by specific reaction conditions such as the choice of solvent, temperature, and catalyst. chemrxiv.org

Computational Chemistry Approaches for Methyl 3 2 Amino 4 Chlorophenoxy Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic nature of molecules. For Methyl 3-(2-amino-4-chlorophenoxy)benzoate, these methods can elucidate the distribution of electrons, identify reactive sites, and predict spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure of this compound, providing a wealth of information about its ground and excited states.

An extensive investigation into the molecular and electronic structure can be performed to understand the molecule's stability and reactivity. nih.gov The geometry of the molecule is optimized to find the lowest energy conformation. Key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. conicet.gov.ar

For instance, a typical DFT study on a molecule like this compound would involve calculations using a functional like B3LYP with a basis set such as 6-311+G(d,p). sigmaaldrich.com The solvent effects can be modeled using methods like the Polarizable Continuum Model (PCM). conicet.gov.arsigmaaldrich.com These calculations would yield data similar to those presented in the hypothetical table below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue (Gas Phase)Value (in Ethanol)
HOMO Energy-5.8 eV-5.7 eV
LUMO Energy-1.2 eV-1.3 eV
HOMO-LUMO Gap4.6 eV4.4 eV
Dipole Moment2.5 D3.1 D

This table is illustrative and presents data typical for a molecule of this nature based on established computational methodologies.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution across the molecule. nih.gov These maps highlight electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, the amino group and the oxygen atoms would likely be electron-rich, while the aromatic protons and the carbonyl carbon would be relatively electron-poor.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and optimized geometries, often considered the "gold standard" in computational chemistry.

Table 2: Hypothetical Optimized Geometrical Parameters from Ab Initio Calculations

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O (ether)1.37--
C-N (amine)1.40--
C-Cl1.74--
C-O-C (ether)-118.5-
Phenyl-O-Phenyl--65.0

This table is illustrative and presents data typical for a molecule of this nature based on established computational methodologies.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide detailed information about a static molecular structure, this compound is a flexible molecule that can adopt numerous conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape over time, providing insights into the molecule's dynamic behavior.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field. The simulation tracks the trajectory of each atom over a period of nanoseconds or even microseconds. This allows for the study of large-scale conformational changes, such as the rotation around the ether linkage and the orientation of the methyl ester group.

MD simulations are also invaluable for studying the influence of the solvent on the molecule's conformation and dynamics. By explicitly including solvent molecules (such as water) in the simulation box, one can observe how the solute and solvent molecules interact and how the solvent affects the conformational preferences of this compound.

Prediction of Reaction Pathways and Energy Barriers

Computational chemistry can be used to map out potential reaction pathways and calculate the associated energy barriers. For this compound, this could involve studying reactions such as electrophilic aromatic substitution, nucleophilic attack at the carbonyl carbon, or oxidation of the amino group.

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier (activation energy) determines the rate of the reaction. These calculations can help in understanding the reactivity of the molecule and in designing synthetic routes or predicting metabolic pathways. For example, the energy barrier for the rotation of the bond between the phenoxy group and the benzoate (B1203000) ring could be calculated to understand the conformational flexibility of the molecule.

In Silico Exploration of Chemical Space for Analogues and Related Systems

The structural framework of this compound can be used as a scaffold for the in silico design of new molecules with potentially enhanced properties. By systematically modifying the functional groups on the aromatic rings (e.g., changing the position or nature of the substituents), a virtual library of analogues can be created.

These analogues can then be rapidly screened using computational methods to predict their properties, such as their electronic characteristics, solubility, and potential biological activity. researchgate.net This in silico exploration of chemical space allows researchers to prioritize which new molecules to synthesize and test, saving significant time and resources.

Development of Quantitative Structure-Reactivity Models (QSRMs)

Quantitative Structure-Reactivity Models (QSRMs) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. The development of a QSRM for analogues of this compound would involve several steps:

Data Set Assembly: A series of analogues would be synthesized, and their reactivity in a specific chemical reaction would be measured.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated using computational methods. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), topological descriptors (e.g., molecular connectivity indices), and steric descriptors (e.g., molecular volume). nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that relates the descriptors to the observed reactivity. nih.gov

Model Validation: The predictive power of the QSRM would be assessed using statistical cross-validation techniques and by testing it on a set of molecules not used in the model-building process.

A successful QSRM can be used to predict the reactivity of new, unsynthesized analogues of this compound, further guiding the design of molecules with desired reactivity profiles.

Advanced Analytical Methodologies for Characterization of Methyl 3 2 Amino 4 Chlorophenoxy Benzoate and Its Intermediates

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For Methyl 3-(2-amino-4-chlorophenoxy)benzoate (C₁₄H₁₂ClNO₃), HRMS provides an exact mass measurement, which can be compared against the theoretical calculated mass. The molecular formula C₁₄H₁₂ClNO₃ contains isotopes of carbon (¹²C, ¹³C), hydrogen (¹H, ²H), chlorine (³⁵Cl, ³⁷Cl), nitrogen (¹⁴N, ¹⁵N), and oxygen (¹⁶O, ¹⁷O, ¹⁸O). The high resolving power of HRMS can distinguish the isotopic pattern, particularly the characteristic M and M+2 peaks for chlorine-containing compounds in an approximate 3:1 ratio, further confirming the presence of a single chlorine atom.

Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are typically used to generate the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. The measured exact mass is then used to calculate the elemental composition, which must fall within a narrow tolerance (typically < 5 ppm) of the theoretical value to be considered a match.

Table 1: Theoretical vs. Expected HRMS Data for this compound

Compound Name Molecular Formula Theoretical Monoisotopic Mass (Da) Expected Adduct [M+H]⁺ Mass Error Tolerance (ppm)

Similarly, HRMS is used to confirm the identity of key intermediates in its synthesis, such as 2-amino-4-chlorophenol (B47367) and methyl 3-hydroxybenzoate.

Table 2: HRMS Data for Intermediates

Intermediate Molecular Formula Theoretical Monoisotopic Mass (Da) Expected Adduct Mass Error Tolerance (ppm)
2-Amino-4-chlorophenol C₆H₆ClNO 143.0138 [M+H]⁺ = 144.0211 < 5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting). For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, the amine (-NH₂) protons, and the methyl (-OCH₃) protons. The splitting patterns and chemical shifts of the aromatic protons are crucial for confirming the substitution pattern on each ring.

¹³C NMR: Carbon-13 NMR provides information on the number of different types of carbon atoms in a molecule. The spectrum for this compound would show signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The chemical shifts are indicative of the carbon's electronic environment.

Table 3: Experimental NMR Data for Intermediate 2-Amino-4-chlorophenol

Atom ¹H NMR (DMSO-d₆) δ (ppm) ¹³C NMR (DMSO) δ (ppm) rsc.org
-OH 9.2 (s, 1H) chemicalbook.com -
Aromatic-H 6.60 (d, 1H, J=8.3 Hz) chemicalbook.com 143.42 rsc.org
Aromatic-H 6.60 (s, 1H) chemicalbook.com 139.00 rsc.org
Aromatic-H 6.39 (d, 1H, J=2.5 Hz) chemicalbook.com 123.50 rsc.org
-NH₂ 4.8 (s, 2H) chemicalbook.com 115.75 rsc.org
Aromatic-C - 115.66 rsc.org

Table 4: Experimental NMR Data for Intermediate Methyl 3-hydroxybenzoate

Atom Group ¹H NMR (CDCl₃) δ (ppm) ¹³C NMR (CDCl₃) δ (ppm)
Aromatic-H 7.0-7.6 (m, 4H) chemicalbook.com 155.9 (C-OH), 131.2 (C-COO), 129.6, 121.9, 120.3, 115.5 (Aromatic CH)
-OCH₃ 3.91 (s, 3H) rsc.org 52.3 rsc.org

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the molecular structure. sdsu.eduslideshare.netresearchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on both rings, helping to confirm their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu This is particularly useful for identifying quaternary carbons and for confirming the connection between the two aromatic rings through the ether linkage, as correlations would be expected between the protons on one ring and the carbons of the other via the oxygen atom. For instance, protons on the benzoate (B1203000) ring adjacent to the ether linkage should show a correlation to the carbon on the phenoxy ring that is bonded to the oxygen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com This can help to confirm the three-dimensional structure and conformation of the molecule.

By combining these 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, by-products, or other impurities, thereby allowing for its purity to be accurately assessed.

HPLC is the most common chromatographic method for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically employed for such analyses. nih.govmanipal.edu

A typical HPLC system for analyzing this compound would consist of a C18 or C8 stationary phase column. The mobile phase would likely be a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Detection is commonly performed using a UV detector, as the aromatic rings in the molecule provide strong chromophores. The method would be validated for linearity, precision, and accuracy to ensure reliable quantification of purity. nih.gov

Table 5: Proposed HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient (e.g., starting at 40:60)
Flow Rate 1.0 mL/min nih.gov
Detection UV at 254 nm researchgate.net
Injection Volume 10-20 µL nih.gov

This method would effectively separate the final product from its more polar intermediates, such as 2-amino-4-chlorophenol and methyl 3-hydroxybenzoate.

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. While this compound has a relatively high boiling point, it may be amenable to GC analysis at high temperatures. However, the presence of the primary amine group can lead to peak tailing and poor chromatographic performance on standard non-polar columns. sigmaaldrich.com

For this reason, derivatization is often required for compounds containing active hydrogen atoms (like those in -NH₂ and -OH groups) prior to GC analysis. youtube.comyoutube.comyoutube.com Silylation or acylation of the amine group would convert it into a less polar, more volatile derivative, leading to improved peak shape and resolution. sigmaaldrich.comslideshare.net For instance, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogens on the amine group with trimethylsilyl (B98337) (TMS) groups.

The intermediates, 2-amino-4-chlorophenol and methyl 3-hydroxybenzoate, would also require derivatization for optimal GC analysis due to their polar -OH and -NH₂ groups. sigmaaldrich.comnih.gov GC coupled with a mass spectrometer (GC-MS) is particularly useful, as it provides both retention time data for quantification and mass spectra for definitive identification of separated components. nih.govgcms.cz

Table 6: GC Method Considerations

Parameter Condition
Column Fused silica (B1680970) capillary column (e.g., 5% phenyl-methylpolysiloxane)
Derivatization Required (e.g., silylation or acylation of the amine group)
Inlet Temperature 250-280 °C
Oven Program Temperature gradient (e.g., 100 °C to 300 °C)
Carrier Gas Helium or Hydrogen

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of "this compound" and its precursors. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, offering high sensitivity and specificity for identifying and quantifying components in complex mixtures. psu.educardiff.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a premier technique for the analysis of volatile and thermally stable compounds. nih.gov For compounds like "this compound" or its intermediates, derivatization may be necessary to increase volatility and thermal stability. nih.gov For instance, the free amino group can be derivatized to make the molecule more amenable to GC analysis. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound.

The analysis of related chlorophenoxy acid methyl esters by GC-QTOFMS (Quadrupole Time-of-Flight Mass Spectrometry) with soft ionization has demonstrated the ability to detect these compounds at sub-picogram levels. nih.gov This method enhances the molecular ion peak, which is crucial for unambiguous identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is ideal for analyzing less volatile, polar, or thermally labile compounds that are not suitable for GC-MS. This technique separates compounds in a liquid mobile phase using a high-performance liquid chromatography (HPLC) system, followed by detection with a mass spectrometer. LC-MS is particularly useful for analyzing the target compound and its intermediates without the need for derivatization. Both GC/MS and LC/MS have proven to be important for analyzing various classes of metabolites. psu.edu

The choice between GC-MS and LC-MS depends on the specific properties of the analyte and the complexity of the sample matrix. For intermediates in the synthesis of "this compound," these techniques are vital for monitoring reaction progress, identifying byproducts, and ensuring the purity of the final product.

Table 1: Comparison of GC-MS and LC-MS for Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Analytes Volatile, thermally stable compounds. Derivatization may be required for polar groups. nih.govNon-volatile, polar, and thermally labile compounds.
Ionization Typically Electron Ionization (EI), Chemical Ionization (CI). psu.eduElectrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).
Advantages High resolution, established libraries for spectral matching.Broad applicability, analysis without derivatization.
Application Purity testing of volatile intermediates, analysis of derivatized products.Analysis of the final product and non-volatile intermediates, reaction monitoring.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into the molecular architecture and conformational preferences of "this compound" in the solid state.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions, bond lengths, bond angles, and torsional angles are determined.

While specific crystallographic data for "this compound" is not publicly available, analysis of structurally similar compounds, such as amino derivatives of 4-chlorophenacyl benzoate, provides valuable insights. researchgate.net In these related structures, the crystal packing is stabilized by a network of intermolecular hydrogen bonds and van der Waals interactions. researchgate.net For example, in 2-(4-chlorophenyl)-2-oxoethyl 2-aminobenzoate, intermolecular N-H···O hydrogen bonds play a significant role in stabilizing the crystal lattice. researchgate.net Similar interactions would be expected to influence the solid-state structure of "this compound."

Table 2: Representative Crystallographic Data from a Related Amino Benzoate Derivative

ParameterDescriptionExample Value (from a related structure)
Crystal System The symmetry system to which the crystal belongs.Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/c
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a = 10.6 Å, b = 4.0 Å, c = 11.8 Å, β = 112.1° researchgate.netresearchgate.net
Bond Lengths The distances between the nuclei of bonded atoms (e.g., C-Cl, C-N, C=O).-
Bond Angles The angles formed between three connected atoms.-
Hydrogen Bonding Key intermolecular interactions that dictate crystal packing.N-H···O, C-H···O researchgate.net

Note: The data in this table is illustrative and based on published crystal structures of similar molecules. researchgate.netresearchgate.netresearchgate.net

Spectroscopic Techniques for Electronic and Vibrational Characterization (e.g., UV-Vis, IR)

Spectroscopic techniques are fundamental for elucidating the electronic and vibrational properties of molecules. Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are routinely used to characterize "this compound."

Infrared (IR) Spectroscopy:

IR spectroscopy probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and serves as a unique fingerprint for the compound. docbrown.info

The IR spectrum of "this compound" would exhibit characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the primary amine group typically appear in the 3300-3500 cm⁻¹ region. The C=O stretch of the ester group is expected to produce a strong absorption band around 1700-1730 cm⁻¹. The C-O stretching of the ether linkage and the ester would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present. researchgate.netdergipark.org.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the chromophores (light-absorbing groups) present in the molecule.

The "this compound" molecule contains multiple chromophores, including the substituted benzene (B151609) rings and the carbonyl group of the ester. The presence of these conjugated systems is expected to result in strong UV absorption. The exact position and intensity of the absorption maxima (λ_max) are sensitive to the molecular structure and the solvent used for the analysis.

Table 3: Expected IR and UV-Vis Spectroscopic Data for this compound

TechniqueRegion/ParameterExpected ObservationFunctional Group Responsible
IR Spectroscopy 3300-3500 cm⁻¹Two bands, medium intensityN-H stretch (primary amine)
3000-3100 cm⁻¹Multiple weak bandsAromatic C-H stretch
2850-2960 cm⁻¹Weak bandsAliphatic C-H stretch (methyl ester)
1700-1730 cm⁻¹Strong, sharp bandC=O stretch (ester)
1500-1600 cm⁻¹Multiple bandsAromatic C=C stretch
1200-1300 cm⁻¹Strong bandAryl-O-C stretch (ether)
1000-1250 cm⁻¹Strong bandC-O stretch (ester)
700-850 cm⁻¹Strong bandC-Cl stretch
UV-Vis Spectroscopy λ_maxAbsorption maxima in the UV regionπ → π* transitions of the aromatic rings and n → π* transition of the carbonyl group

Degradation Pathways and Environmental Fate of Methyl 3 2 Amino 4 Chlorophenoxy Benzoate

Hydrolytic Degradation Mechanisms and Kinetics

No specific studies on the hydrolytic degradation of Methyl 3-(2-amino-4-chlorophenoxy)benzoate were found. Generally, the hydrolysis of methyl benzoates can occur under acidic or alkaline conditions, leading to the formation of the corresponding benzoic acid and methanol (B129727). rsc.orgpsu.edu The rate of this reaction is influenced by factors such as pH, temperature, and the nature of substituents on the aromatic rings. rsc.orgpsu.edu However, without experimental data for the target compound, specific mechanisms and kinetic parameters cannot be provided.

Photochemical Degradation Studies under Simulated Environmental Conditions

Information regarding the photochemical degradation of this compound is not available.

Direct and Indirect Photolysis Pathways

There are no published studies identifying the direct and indirect photolysis pathways for this compound. While related compounds, such as Methyl 2-aminobenzoate, are known to undergo direct photolysis, these pathways are highly dependent on the specific molecular structure and substituent positions. mdpi.com

Identification of Photodegradation Products

No research detailing the identification of photodegradation products for this compound could be located.

Oxidative Degradation Pathways and By-product Formation

Specific data on the oxidative degradation of this compound, including pathways and by-product formation, are not present in the scientific literature. Advanced oxidative processes are known to degrade various organic pollutants, but studies specific to this compound have not been identified. arxiv.org

Enzymatic or Biocatalytic Transformations and Mineralization Potential

There is no available information on the enzymatic or biocatalytic transformations of this compound. Research into the biodegradation of similarly structured compounds exists, but these findings cannot be directly extrapolated to predict the mineralization potential or enzymatic pathways for the specific target molecule.

Development of Analytical Tools for Monitoring Degradation in Complex Matrices

While analytical methods like RP-HPLC have been developed for compounds with similar base structures (e.g., methyl 4-hydroxy benzoate), no specific analytical tools have been documented for the express purpose of monitoring the degradation products of this compound in complex environmental matrices. researchgate.net

Chemical Derivatives and Analogues of Methyl 3 2 Amino 4 Chlorophenoxy Benzoate

Rational Design and Synthetic Strategies for Structural Modifications

The design and synthesis of analogues of Methyl 3-(2-amino-4-chlorophenoxy)benzoate are guided by established medicinal chemistry principles to probe structure-activity relationships and develop compounds with improved characteristics. Key strategies involve modifying the ester, amino, and chloro functionalities, as well as the core phenoxy linkage.

The methyl ester group is a primary target for modification to influence properties such as solubility, metabolic stability, and hydrogen bonding potential.

Synthesis of Carboxylic Acid Analogues:

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be readily achieved under standard basic or acidic conditions. For instance, treatment of this compound with a base such as sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent like methanol (B129727) or tetrahydrofuran, followed by acidification, would yield 3-(2-amino-4-chlorophenoxy)benzoic acid. This transformation introduces a carboxylic acid group, which can alter the compound's polarity and potential for ionic interactions.

Synthesis of Amide Analogues:

A diverse range of amide derivatives can be synthesized from either the parent methyl ester or the corresponding carboxylic acid.

From the Ester: Direct aminolysis of the methyl ester with an amine can be employed, although this may require elevated temperatures or the use of a catalyst.

From the Carboxylic Acid: A more common and versatile approach involves the activation of the carboxylic acid derivative followed by reaction with a primary or secondary amine. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate this transformation under mild conditions. nih.gov This method allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling a systematic exploration of the chemical space. For example, reacting 3-(2-amino-4-chlorophenoxy)benzoic acid with a selection of primary and secondary amines would generate a library of corresponding amide analogues.

Starting MaterialReagentsProductFunctional Group Modification
This compound1. NaOH, H₂O/MeOH2. HCl3-(2-amino-4-chlorophenoxy)benzoic acidEster to Carboxylic Acid
3-(2-amino-4-chlorophenoxy)benzoic acidR¹R²NH, EDC, HOBtN,N-Disubstituted-3-(2-amino-4-chlorophenoxy)benzamideCarboxylic Acid to Amide

The primary amino group on the chlorophenoxy ring is a key site for derivatization to modulate basicity, lipophilicity, and steric bulk.

N-Alkylation:

Selective N-alkylation of the amino group can be achieved through various methods. One common strategy involves reductive amination, where the amino group is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride. jsynthchem.com Alternatively, direct alkylation with alkyl halides can be performed, though this may sometimes lead to mixtures of mono- and di-alkylated products. jsynthchem.com To achieve selective mono-alkylation, the amino group can first be protected, for instance, by forming an imine with benzaldehyde (B42025), followed by alkylation and subsequent deprotection. researchgate.net

N-Acylation:

N-acylation of the amino group introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. This can be accomplished by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. nih.gov For more sensitive substrates, coupling with a carboxylic acid using standard peptide coupling reagents is also a viable option. nih.gov Enzymatic acylation, for instance using lipases, has also been shown to be effective for the chemoselective acylation of aminophenols. jsynthchem.com

Cyclization:

The amino group, in conjunction with the adjacent hydroxyl derived from the ether linkage (conceptually), can be a precursor for the synthesis of heterocyclic analogues, such as benzoxazines.

ModificationReagentsResulting Moiety
N-AlkylationR¹-CHO, NaBH₄-NHR¹ or -NR¹R²
N-AcylationR¹COCl, Base-NHCOR¹

The position and nature of the halogen substituent on the phenoxy ring can significantly impact the molecule's properties. The existing chloro group at the 4-position of the aminophenol ring can be varied to explore its effect.

Synthesis of Analogues with Different Halogens:

Analogues with different halogens (e.g., fluorine, bromine) or multiple halogen substituents could be synthesized by starting with the appropriately substituted 2-aminophenol. For instance, using 2-amino-4-fluorophenol (B1270792) or 2-amino-4-bromophenol (B1269491) in an Ullmann condensation with a suitable benzoic acid derivative would yield the corresponding fluoro or bromo analogues of this compound. doubtnut.com

Electrophilic Aromatic Substitution:

The aromatic rings of the parent compound could potentially undergo further electrophilic substitution, such as nitration or further halogenation, although the directing effects of the existing substituents would need to be carefully considered to predict the regioselectivity of such reactions. cambridgemedchemconsulting.com

The diaryl ether linkage is a critical structural element that can be replaced with various isosteric and bioisosteric groups to modulate conformational flexibility, metabolic stability, and other properties. nih.gov

Isosteric Replacements:

Isosteres are atoms or groups of atoms that have similar size and shape. The ether oxygen (-O-) could be replaced with other divalent linkers such as a methylene (B1212753) group (-CH₂-), a sulfide (B99878) (-S-), or a sulfoxide (B87167) (-SO-). The synthesis of such analogues would require different synthetic strategies, for example, a Suzuki or other cross-coupling reaction for a direct C-C bond, or nucleophilic aromatic substitution with a thiophenol for the sulfide linkage.

Bioisosteric Replacements:

Bioisosteres are groups that can be interchanged without significantly affecting the biological activity of the molecule. For the diaryl ether linkage, several non-classical bioisosteres have been explored in medicinal chemistry. These include inverted amide bonds, triazoles, and oxadiazoles, which can mimic the geometry and electronic properties of the ether linkage while potentially offering improved metabolic stability or different hydrogen bonding capabilities. monash.edu For instance, replacing the ether linkage with a 1,2,4-oxadiazole (B8745197) ring would involve a multi-step synthesis, likely starting from precursors that can be cyclized to form the heterocyclic core.

LinkageTypePotential Advantages
-S-IsostereAltered bond angle and lipophilicity
-CH₂-IsostereIncreased conformational flexibility
1,2,4-OxadiazoleBioisostereImproved metabolic stability, altered H-bonding
1,2,3-TriazoleBioisostereImproved metabolic stability, altered H-bonding

Structure-Reactivity Relationship (SRR) Studies of Analogues

Structure-reactivity relationship (SRR) studies investigate how modifications to the chemical structure of this compound and its analogues influence their chemical reactivity and, by extension, their potential biological activity.

The electronic properties of the substituents on the aromatic rings will significantly influence the reactivity of the molecule. For example, the presence of the electron-donating amino group and the electron-withdrawing chloro group on the same ring creates a complex electronic environment. The reactivity of the amino group towards acylation or alkylation can be modulated by altering the halogen substituent. A more electronegative halogen like fluorine would be expected to decrease the nucleophilicity of the amino group to a greater extent than chlorine or bromine. nih.gov

Similarly, the reactivity of the ester group towards hydrolysis or aminolysis can be influenced by substituents on the benzoic acid ring. Electron-withdrawing groups on this ring would generally increase the electrophilicity of the ester carbonyl, making it more susceptible to nucleophilic attack.

The nature of the linkage between the two aromatic rings also plays a crucial role. Replacing the flexible ether linkage with a more rigid bioisostere like a triazole or oxadiazole would restrict the conformational freedom of the molecule, which could have a profound effect on its ability to interact with biological targets. monash.edu Studies on related diaryl ether compounds have shown that the dihedral angle between the two aromatic rings is a key determinant of biological activity, and this angle is directly controlled by the nature of the linker and the substitution pattern on the rings. chemicalbook.com

Synthesis of Libraries for Chemical Diversity Screening

To efficiently explore the structure-activity relationships of this compound analogues, the synthesis of chemical libraries using combinatorial chemistry techniques is a powerful approach. This allows for the rapid generation of a large number of structurally related compounds for high-throughput screening.

A common strategy for building a library based on this scaffold would be to first synthesize a common intermediate, such as 3-(2-amino-4-chlorophenoxy)benzoic acid, in a larger quantity. This intermediate can then be subjected to parallel synthesis, where it is reacted with a diverse set of building blocks in separate reaction vessels. For example, a library of amide analogues could be generated by reacting the carboxylic acid intermediate with a collection of different primary and secondary amines in a multi-well plate format.

Similarly, a library of N-acylated analogues could be synthesized by reacting this compound with a variety of acyl chlorides or carboxylic acids in parallel. The use of solid-phase organic synthesis (SPOS) could also be employed, where the scaffold is attached to a resin bead, and subsequent chemical modifications are carried out. This approach can simplify the purification process, as excess reagents and by-products can be washed away.

The design of such libraries often involves computational methods to ensure chemical diversity and to select building blocks that are likely to result in compounds with drug-like properties.

Future Research Trajectories for Methyl 3 2 Amino 4 Chlorophenoxy Benzoate

Advancement in Chemo- and Regioselective Synthetic Methods

The construction of the diaryl ether linkage in Methyl 3-(2-amino-4-chlorophenoxy)benzoate is a critical step that demands high chemo- and regioselectivity. Traditional methods often require harsh reaction conditions and can lead to the formation of unwanted byproducts. Future research will focus on developing more sophisticated and milder synthetic strategies.

One promising avenue is the continued development of copper-promoted arylation of phenols with arylboronic acids, a method that has proven effective for synthesizing diaryl ethers at room temperature. organic-chemistry.org This reaction is noted for its tolerance of a wide array of substituents on both coupling partners, which is crucial for the synthesis of highly functionalized molecules. organic-chemistry.org Further research is expected to expand the scope of this methodology, particularly for complex phenolic amino acids where racemization-free arylation is essential. organic-chemistry.org

Another area of intense research is the development of novel catalytic methods for constructing structurally diverse diaryl ethers. rsc.org For instance, N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification has emerged as a powerful tool for creating axially chiral diaryl ethers. rsc.org While the primary focus has been on chirality, the underlying principles of this catalytic system could be adapted to achieve high chemo- and regioselectivity in the synthesis of non-chiral diaryl ethers. The mild conditions and broad substrate scope of this protocol make it an attractive platform for future development. rsc.org

Future advancements will likely involve the design of new ligands and catalysts that can precisely control the reactivity of the starting materials, minimizing the need for protecting groups and leading to more atom-economical synthetic routes. The development of one-pot chemo- and regioselective syntheses will also be a key focus, aiming to streamline the production of complex molecules and reduce waste. mdpi.com

Integration of Machine Learning and AI in Reaction Prediction and Design

For a target molecule like this compound, AI can be employed for:

Retrosynthetic Analysis: AI algorithms can deconstruct the target molecule into simpler, commercially available starting materials, suggesting efficient and novel synthetic routes. mindmapai.app

Reaction Condition Optimization: Machine learning models can predict the optimal reaction conditions, such as solvent, temperature, and catalyst, to maximize yield and minimize side reactions. chemcopilot.combeilstein-journals.org This is particularly valuable for complex multi-step syntheses.

Forward Synthesis Prediction: AI can forecast the products of a given set of reactants and conditions, helping chemists to validate proposed synthetic steps and avoid unproductive experiments. mindmapai.appresearchgate.net

The development of sophisticated deep learning models, such as sequence-to-sequence transformers and graph neural networks, is enhancing the predictive power of AI in chemistry. jetir.orgchemcopilot.comresearchgate.net These models can learn from string-based representations (SMILES) or the graphical structure of molecules to make reliable predictions even for previously unseen reactions. chemcopilot.comresearchgate.net

AI Application in Chemical SynthesisDescriptionPotential Impact on Synthesis of this compound
Retrosynthetic Analysis Deconstructs complex molecules into simpler starting materials. mindmapai.appProposing novel and more efficient synthetic routes.
Reaction Optimization Fine-tunes reaction parameters like temperature, solvent, and catalyst. mindmapai.appImproving yield and purity, and reducing byproducts.
Forward Synthesis Prediction Forecasts the outcome of a chemical reaction. mindmapai.appresearchgate.netValidating synthetic steps and avoiding failed experiments.

Exploration of Novel Catalytic Systems for Sustainable Production

The principles of green chemistry are increasingly guiding the development of new synthetic methods. A major focus of future research will be the discovery and implementation of novel catalytic systems that promote sustainable production. nano-ntp.comresearchgate.net This involves the use of earth-abundant metals, recyclable catalysts, and reaction conditions that minimize energy consumption and waste generation. nano-ntp.comresearchgate.net

For the synthesis of aromatic compounds like this compound, research is exploring:

Earth-Abundant Metal Catalysts: Moving away from precious metals, catalysts based on iron, copper, and nickel are being developed to increase the efficiency and selectivity of reactions. These metals are more environmentally friendly and cost-effective.

Photocatalysis and Biocatalysis: The use of light (photocatalysis) or enzymes (biocatalysis) to drive chemical reactions offers a sustainable alternative to traditional methods. nih.gov These approaches often operate under mild conditions and can exhibit high selectivity. researchgate.netnih.gov

The development of catalysts that can facilitate reactions under ambient or near-ambient conditions is a key goal, as this would significantly lower greenhouse gas emissions and resource consumption. nano-ntp.comresearchgate.net The synergistic effects of combining different metals in bimetallic catalysts are also being explored to enhance reactivity and selectivity in the cleavage of ether linkages, a key transformation in the synthesis of diaryl ethers. mdpi.com

Sustainable Catalysis ApproachKey FeaturesRelevance to Synthesis
Earth-Abundant Metal Catalysts Utilizes inexpensive and environmentally benign metals like iron and copper. Cost-effective and greener synthesis of the diaryl ether core.
Heterogeneous Catalysis Employs solid catalysts that are easily separated and recycled. Simplified purification and reduced waste in esterification steps.
Photocatalysis/Biocatalysis Uses light or enzymes to drive reactions under mild conditions. nih.govPotential for highly selective and energy-efficient transformations.

Deeper Mechanistic Understanding of Complex Transformation Pathways

A fundamental understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. ijrpr.com Future research will increasingly rely on a combination of advanced experimental techniques and computational methods to elucidate the step-by-step sequence of events in complex organic transformations. ijrpr.comumd.edu

Computational methods, particularly density functional theory (DFT), have become powerful tools for investigating reaction pathways, identifying transition states, and understanding the origins of selectivity. umd.edu These computational studies can provide insights that are difficult to obtain through experiments alone and can guide the design of new catalysts and reaction conditions. umd.edu

For the synthesis of this compound, a deeper mechanistic understanding of the key bond-forming reactions, such as the formation of the diaryl ether, will be essential for:

Improving Reaction Efficiency: By understanding the rate-limiting steps and potential side reactions, chemists can devise strategies to improve yields and reaction times. ijrpr.com

Enhancing Selectivity: Mechanistic insights can reveal the factors that control chemo- and regioselectivity, enabling the design of more selective catalysts and reagents. ijrpr.com

Developing Novel Reactions: A thorough understanding of reaction mechanisms can inspire the development of entirely new transformations.

The study of radical transformations, which are increasingly being used in organic synthesis, is another area where mechanistic understanding is critical. researchgate.net By exploring the activation pathways of radical reactions, researchers can develop new methods for constructing complex molecules under mild conditions. researchgate.net

Q & A

Q. What are the common synthetic routes for Methyl 3-(2-amino-4-chlorophenoxy)benzoate, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, triazine-based intermediates (e.g., 2,4,6-trichlorotriazine) can react with substituted phenols under controlled conditions (45–50°C) using bases like DIPEA. Reaction optimization includes:

  • Temperature control : Higher temperatures (50°C) improve yields but may increase side products.
  • Purification : Column chromatography (e.g., CH₂Cl₂/EtOAc gradients) resolves mixed fractions, as shown in triazine derivatives .
  • Characterization : NMR (¹H/¹³C) and melting point analysis confirm purity and structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • ¹H NMR : Look for signals indicative of aromatic protons (δ 7.0–8.0 ppm), methoxy groups (δ ~3.8 ppm), and amine protons (δ ~10.5 ppm). Overlapping signals may require 2D NMR (e.g., COSY) .
  • 13C NMR : Identify carbonyl carbons (δ ~167 ppm) and aromatic carbons (δ 120–160 ppm). Missing signals may arise from symmetry or dynamic effects .
  • Mass spectrometry : ESI–MS confirms molecular weight (e.g., [M+H]⁺ peaks) .

Q. How can crystallographic data be obtained and refined for structural validation?

  • Use SHELX programs (e.g., SHELXL) for structure solution and refinement. Single-crystal X-ray diffraction (SC-XRD) with WinGX or ORTEP-3 provides thermal ellipsoid plots to visualize molecular packing .
  • Key parameters : High-resolution data (≤1.0 Å) and low R-factors (<5%) ensure accuracy. Twinning or disorder requires iterative refinement .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties, and what functional is recommended?

  • Method : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model thermochemical properties (atomization energies, ionization potentials). Becke’s 1993 functional reduces average deviations to ~2.4 kcal/mol for atomization energies .
  • Software : Gaussian or ORCA with basis sets (e.g., 6-31G*) for geometry optimization and frequency calculations. Compare HOMO-LUMO gaps to experimental UV-Vis data .

Q. How do hydrogen-bonding patterns influence solid-state packing, and how can they be analyzed?

  • Graph set analysis : Categorize hydrogen bonds (e.g., D, R₂²(8) motifs) using Etter’s formalism. For example, amine and carbonyl groups often form intermolecular N–H···O bonds .
  • Software : Mercury (CCDC) visualizes networks, while PLATON validates geometric parameters (distance/angle tolerances) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Case study : Discrepancies in amine proton NMR signals (e.g., δ 10.5 ppm vs. crystallographic N–H distances) may arise from dynamic motion in solution. Use variable-temperature NMR or neutron diffraction (for H-atom positions) to reconcile data .
  • Cross-validation : Compare DFT-predicted bond lengths/angles with SC-XRD results .

Q. How can reaction intermediates be tracked to improve synthetic efficiency?

  • In-situ monitoring : Use LC-MS or IR spectroscopy to detect transient species (e.g., triazine intermediates).
  • Quenching studies : Halt reactions at intervals (e.g., 1 h, 5 h) to isolate intermediates via TLC or HPLC .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., methyl 3-aminobenzoate derivatives) to avoid racemization .
  • Catalysis : Asymmetric catalysis (e.g., chiral Pd complexes) for stereocontrol, monitored by chiral HPLC .

Methodological Resources

  • Crystallography : SHELX suite , ORTEP-3 , WinGX .
  • Computational Chemistry : Gaussian (DFT) , Mercury (hydrogen-bond analysis) .
  • Synthesis : Protocols for triazine coupling , purification via MPLC .

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Methyl 3-(2-amino-4-chlorophenoxy)benzoate
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Methyl 3-(2-amino-4-chlorophenoxy)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.